2-(tert-Butyl)thiazole-5-carboxamide
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Overview
Description
2-(tert-Butyl)thiazole-5-carboxamide is a heterocyclic organic compound that features a thiazole ring substituted with a tert-butyl group and a carboxamide group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)thiazole-5-carboxamide typically involves the reaction of thiazole derivatives with tert-butyl groups under specific conditions. One common method includes the use of tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate as a starting material . The reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-(tert-Butyl)thiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(tert-Butyl)thiazole-5-carboxamide include other thiazole derivatives such as:
- 2-Amino-thiazole-4-carboxamide
- Thiazole-4-carboxamide
- 2-(2,3-Anhydrofuranosyl)thiazole-4-carboxamide .
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity in various applications compared to other thiazole derivatives .
Properties
Molecular Formula |
C8H12N2OS |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-tert-butyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C8H12N2OS/c1-8(2,3)7-10-4-5(12-7)6(9)11/h4H,1-3H3,(H2,9,11) |
InChI Key |
QZQVMGUBTHTDKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C(=O)N |
Origin of Product |
United States |
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